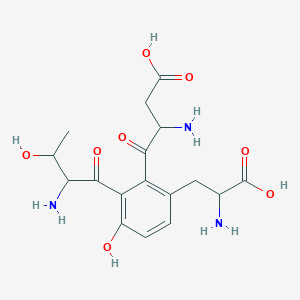
N-(N-L-Threonyl-L-alpha-aspartyl)-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(N-L-Threonyl-L-alpha-aspartyl)-L-tyrosine, commonly known as NTDT, is a naturally occurring peptide that was first isolated from human urine in 1977. The peptide has been found to have various biological activities, including immunomodulatory, antitumor, and anti-inflammatory effects. NTDT has been the subject of extensive research in recent years due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of NTDT is not fully understood. However, studies have suggested that NTDT may act through the activation of immune cells and the inhibition of pro-inflammatory cytokines. NTDT has also been found to interact with cell surface receptors, including integrins and CD36, which may play a role in its biological effects.
Biochemical and Physiological Effects:
NTDT has been found to have various biochemical and physiological effects. Studies have shown that NTDT can modulate the immune response, including the activation of natural killer cells and the production of cytokines. NTDT has also been found to have antitumor effects, including the inhibition of tumor cell growth and the induction of apoptosis. In addition, NTDT has been shown to have anti-inflammatory effects, including the inhibition of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NTDT in lab experiments is its ability to modulate the immune response. This makes it a valuable tool for studying the immune system and developing new immunotherapies. However, one limitation of using NTDT is its complex structure, which can make synthesis and purification challenging.
Orientations Futures
There are several future directions for research on NTDT. One area of interest is the development of NTDT-based immunotherapies for cancer and other diseases. Another area of interest is the study of NTDT's interactions with cell surface receptors, which may provide insight into its mechanism of action. Additionally, further research is needed to understand the potential side effects of NTDT and its long-term safety.
Méthodes De Synthèse
NTDT can be synthesized through solid-phase peptide synthesis or enzymatic methods. Solid-phase peptide synthesis involves the stepwise addition of protected amino acids to a growing peptide chain, followed by deprotection and cleavage from the resin. Enzymatic methods involve the use of enzymes to catalyze the condensation of amino acids to form the peptide bond.
Applications De Recherche Scientifique
NTDT has been extensively studied for its potential therapeutic applications. Studies have shown that NTDT has immunomodulatory effects, including the ability to stimulate the production of cytokines and enhance the activity of natural killer cells. NTDT has also been found to have antitumor effects, including the ability to inhibit tumor cell growth and induce apoptosis. In addition, NTDT has been shown to have anti-inflammatory effects, including the ability to inhibit the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
115053-54-8 |
|---|---|
Nom du produit |
N-(N-L-Threonyl-L-alpha-aspartyl)-L-tyrosine |
Formule moléculaire |
C17H23N3O8 |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
3-amino-4-[6-(2-amino-2-carboxyethyl)-2-(2-amino-3-hydroxybutanoyl)-3-hydroxyphenyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H23N3O8/c1-6(21)14(20)16(26)13-10(22)3-2-7(4-9(19)17(27)28)12(13)15(25)8(18)5-11(23)24/h2-3,6,8-9,14,21-22H,4-5,18-20H2,1H3,(H,23,24)(H,27,28) |
Clé InChI |
GGQSZBNRCFTMLZ-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)C1=C(C=CC(=C1C(=O)C(CC(=O)O)N)CC(C(=O)O)N)O)N)O |
SMILES canonique |
CC(C(C(=O)C1=C(C=CC(=C1C(=O)C(CC(=O)O)N)CC(C(=O)O)N)O)N)O |
Synonymes |
N-(N-L-threonyl-L-alpha-aspartyl)-L-tyrosine SPA-S-646 Thr-Asp-Tyr threonyl-aspartyl-tyrosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



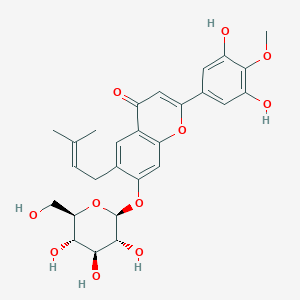
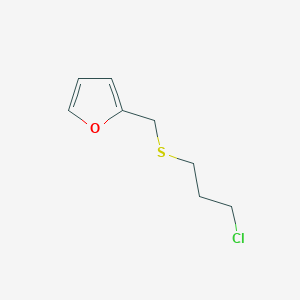
![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)
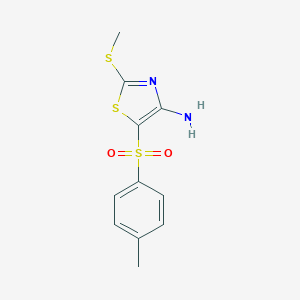

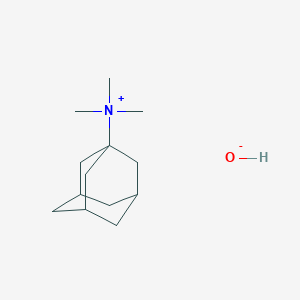
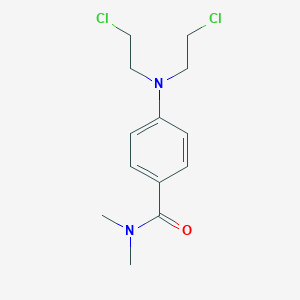
![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)
![[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate](/img/structure/B39429.png)
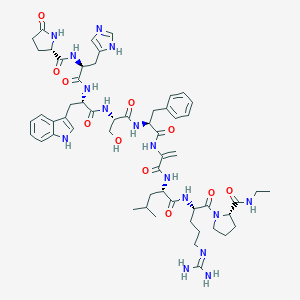
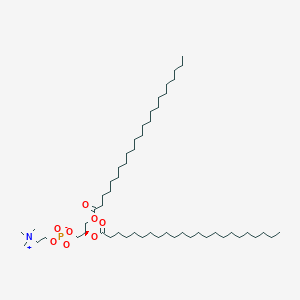
![3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline](/img/structure/B39436.png)
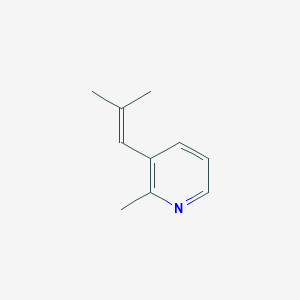
![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)